7-Methylimidazo[1,2-c]pyrimidine chemical structure
7-Methylimidazo[1,2-c]pyrimidine chemical structure
An In-depth Technical Guide to the Chemical Structure and Properties of 7-Methylimidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of 7-Methylimidazo[1,2-c]pyrimidine, a key representative of this chemical class. We will delve into its structural features, physicochemical properties, and established synthetic methodologies. Furthermore, this guide will explore the significant potential of this scaffold in drug discovery, with a particular focus on its role as a modulator of critical signaling pathways. Detailed experimental protocols and characterization data are provided to enable researchers to synthesize, identify, and utilize this compound in their research endeavors.
Introduction to the Imidazo[1,2-c]pyrimidine Scaffold
Nitrogen-containing fused heterocyclic systems are of paramount importance in the development of novel therapeutics.[1] Among these, the imidazo[1,2-c]pyrimidine core, a bioisostere of purine, has emerged as a versatile and valuable scaffold in drug discovery.[2] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of the isomeric imidazo[1,2-a]pyrimidine scaffold are found in clinically evaluated drugs such as the anxiolytics divaplon and fasiplon.[2] This highlights the therapeutic potential embedded within this fused imidazole-pyrimidine ring system.
This guide will focus on a specific, yet representative, member of this family: 7-Methylimidazo[1,2-c]pyrimidine. By providing a detailed examination of its chemical structure, synthesis, and biological relevance, we aim to equip researchers with the foundational knowledge required to explore the therapeutic potential of this and related compounds.
Chemical Structure and Physicochemical Properties
The core of 7-Methylimidazo[1,2-c]pyrimidine is a bicyclic system formed by the fusion of an imidazole and a pyrimidine ring. The nitrogen atoms are located at positions 1, 4, and 8. The methyl group at the 7-position is a key feature of the title compound.
Below is a visualization of the chemical structure of 7-Methylimidazo[1,2-c]pyrimidine.
Caption: Chemical structure of 7-Methylimidazo[1,2-c]pyrimidine.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 425615-33-4 | [3] |
| Molecular Formula | C₇H₇N₃ | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 30.19 Ų | [3] |
| Predicted LogP | 1.03772 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Synthesis of 7-Methylimidazo[1,2-c]pyrimidine
The synthesis of the imidazo[1,2-c]pyrimidine core generally follows established methods for related fused heterocyclic systems, such as the widely recognized Chichibabin reaction.[2] This reaction typically involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. For the synthesis of 7-Methylimidazo[1,2-c]pyrimidine, a plausible and efficient approach involves the reaction of 4-methyl-2-aminopyrimidine with a suitable α-halocarbonyl compound.
Below is a representative synthetic workflow for the preparation of 7-Methylimidazo[1,2-c]pyrimidine.
Caption: General synthetic workflow for 7-Methylimidazo[1,2-c]pyrimidine.
Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-c]pyrimidine
This protocol is a representative method based on the general principles of the Chichibabin reaction for the synthesis of related imidazo-fused heterocycles.[2]
-
Reaction Setup: To a solution of 4-methyl-2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an equimolar amount of an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal followed by in situ hydrolysis, or a similar reactive species).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methylimidazo[1,2-c]pyrimidine.
Spectroscopic Characterization
The structural elucidation of 7-Methylimidazo[1,2-c]pyrimidine and its derivatives is routinely achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Representative Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the imidazo[1,2-c]pyrimidine core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). A characteristic singlet for the methyl group protons would be observed in the upfield region (around δ 2.5 ppm).[4][5] |
| ¹³C NMR | Aromatic carbons of the heterocyclic core will resonate in the δ 110-160 ppm range. The methyl carbon will appear at a higher field (around δ 20-25 ppm).[4][5] |
| IR (Infrared) | Characteristic peaks for C-H stretching of the aromatic ring and the methyl group will be observed. C=N and C=C stretching vibrations within the aromatic system are expected in the 1500-1650 cm⁻¹ region.[5] |
| MS (Mass Spec) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.15 m/z). Fragmentation patterns can provide further structural information. |
Chemical Reactivity
The imidazo[1,2-c]pyrimidine ring system exhibits a rich and diverse chemical reactivity, primarily influenced by the electron distribution within the fused heterocyclic core. The imidazole portion of the molecule is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack.
Based on studies of related imidazo-fused systems, electrophilic aromatic substitution is predicted to occur preferentially on the imidazole ring.[6][7] The most likely position for electrophilic attack is the C3 position, as this leads to a more stable cationic intermediate where the aromaticity of the pyrimidine ring is preserved.[6][7]
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-c]pyrimidine scaffold has garnered significant attention from the medicinal chemistry community due to its potential to modulate the activity of key biological targets implicated in a range of diseases.
6.1. Inhibition of Syk Family Kinases
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are non-receptor tyrosine kinases that play crucial roles in the activation of B-cells and T-cells, respectively.[1] Dysregulation of these kinases is associated with various allergic and autoimmune disorders. Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases.[1] By targeting the catalytic activity of these kinases, these compounds can disrupt the downstream signaling cascades that lead to the release of inflammatory mediators and the activation of immune cells. This makes them promising candidates for the development of novel anti-inflammatory and immunosuppressive agents.[1]
6.2. Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in embryonic development and adult tissue homeostasis.[8][9] Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.[8][10] Several studies have demonstrated that derivatives of the related imidazo[1,2-a]pyrimidine scaffold can inhibit the Wnt/β-catenin signaling pathway.[11] These compounds have been shown to downregulate the expression of key Wnt target genes, such as c-myc and cyclin D1, which are critical for cell cycle progression.[11] The ability to modulate this fundamental cancer-related pathway underscores the potential of the imidazo[1,2-c]pyrimidine scaffold in oncology drug discovery.
Below is a simplified representation of the canonical Wnt/β-catenin signaling pathway, a potential target for imidazo[1,2-c]pyrimidine-based therapeutics.
Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention for imidazo[1,2-c]pyrimidine derivatives.
Conclusion
7-Methylimidazo[1,2-c]pyrimidine serves as an important exemplar of a class of heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for drug discovery programs. The ability of the imidazo[1,2-c]pyrimidine scaffold to potently inhibit key kinases and modulate fundamental signaling pathways, such as Wnt/β-catenin, highlights its relevance in the development of novel treatments for a range of diseases, from autoimmune disorders to cancer. This guide provides a solid foundation for researchers to further explore and harness the potential of this promising chemical entity.
References
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(21), 9593-9603. [Link]
-
American Chemical Society. (2014). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters. [Link]
-
Journal of Molecular Science. (2025). pdf. [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
-
MDPI. (2023). Infectious Agents Induce Wnt/β-Catenin Pathway Deregulation in Primary Liver Cancers. [Link]
-
Nature. (2022). Advances in targeting the WNT/β-catenin signaling pathway in cancer. [Link]
-
MDPI. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
-
PMC. (2025). Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of Imidazo[1,2- c ]pyrimidines | Request PDF. [Link]
-
MDPI. (2024). Wnt/β-Catenin Signaling Pathway in Pediatric Tumors: Implications for Diagnosis and Treatment. [Link]
-
PMC. (n.d.). Wnt/β-catenin signaling: components, mechanisms, and diseases. [Link]
-
Greco, C., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 451-460. [Link]
-
Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1077. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. [Link]
-
Townsend, L. B., & Wise, D. S. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816. [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
PMC. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
Elmaati, T. M. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1289, 135835. [Link]
-
PMC. (n.d.). Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. [Link]
-
RSC Publishing. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
-
Cheméo. (n.d.). Chemical Properties of 7-Methylimidazo(1,2-a)pyridine (CAS 874-39-5). [Link]
-
DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]
-
Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]
-
RSC Publishing. (2025). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Advances. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
-
Meng, W., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Journal of Medicinal Chemistry, 53(15), 5561-5575. [Link]
-
PMC. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
Sources
- 1. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. 7-Methylimidazo[1,2-a]pyridine | C8H8N2 | CID 136681 - PubChem [pubchem.ncbi.nlm.nih.gov]
